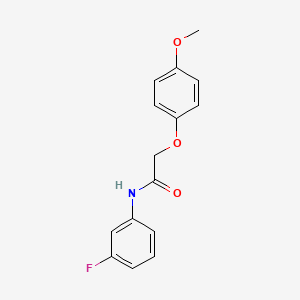

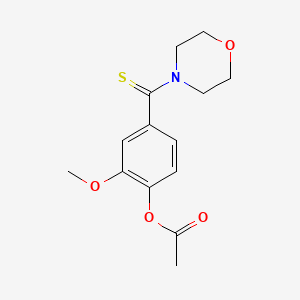

![molecular formula C19H21N3O2 B5512800 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5512800.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide often involves condensation reactions catalyzed by carbodiimide, showcasing the versatility and efficiency of this method in creating benzimidazole derivatives. For example, Yu et al. (2014) described the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation, highlighting a fast and convenient synthesis route (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide, is often confirmed through various spectroscopic methods such as NMR, IR, and X-ray crystallography. Troxler and Weber (1974) demonstrated the use of catalytic hydrogenation and NaBH4 reduction in the structural modification of benzimidazole derivatives, further elucidated by single-crystal X-ray diffraction, underscoring the compound's complex structural characteristics (Troxler & Weber, 1974).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, reflecting their broad chemical reactivity. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leading to pyrimido[1,2-a]benzimidazole derivatives showcases the rich chemistry of these compounds, including their potential for further functionalization and application in diverse chemical contexts (Troxler & Weber, 1974).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Özbey et al. (2001) discussed the synthesis and crystalline structure of a benzimidazole derivative, providing insight into its solid-state characteristics and highlighting the importance of understanding these properties for the compound's practical use (Özbey et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of benzimidazole derivatives, are significant for their functional applications. The work by Rouifi et al. (2020) on the synthesis and corrosion inhibition potential of benzimidazole derivatives exemplifies the utility of understanding these chemical properties for applications in materials science, demonstrating how these compounds can serve as effective corrosion inhibitors (Rouifi et al., 2020).

科学的研究の応用

Synthesis and Characterization

- The synthesis of related compounds, focusing on the reactivity of 2-aminobenzimidazole with different reagents, has provided insights into the formation of complex benzimidazole derivatives. These synthetic routes have enabled the creation of a variety of molecules with potential applications in material science and pharmaceuticals (Troxler & Weber, 1974).

Structural Analysis

- Detailed structural analysis of benzimidazole derivatives, including X-ray crystallography, has been utilized to understand the conformation and geometrical features of these molecules. Such studies are crucial for the development of compounds with specific biological activities (Özbey, Kuş, & Göker, 2001).

Chemical Reactivity

- Research into the chemical reactivity of benzimidazole derivatives has led to the development of novel compounds with varied biological and chemical properties. This includes the synthesis of compounds through carbodiimide condensation, highlighting the versatility of benzimidazole as a core structure for chemical modification (Yu et al., 2014).

Corrosion Inhibition

- Benzimidazole derivatives have been evaluated for their potential as corrosion inhibitors, indicating their utility in protecting metals from corrosion. This application is significant for industries looking to enhance the longevity and durability of their metal products (Rouifi et al., 2020).

Antioxidant Properties

- Some derivatives of benzimidazole have been studied for their antioxidant properties, particularly in the context of industrial applications like oil preservation. This research demonstrates the compound's potential in enhancing the oxidative stability of various products (Basta et al., 2017).

Safety and Hazards

The compound is classified as a combustible solid . It has several hazard statements including H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H400 (very toxic to aquatic life) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

将来の方向性

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-13-9-14(2)11-15(10-13)24-12-19(23)20-8-7-18-21-16-5-3-4-6-17(16)22-18/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGQKSVVWQBBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)

![4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5512719.png)

![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]propoxy}benzamide dihydrochloride](/img/structure/B5512745.png)

![1-(3-chlorophenyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5512756.png)

![5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5512761.png)

![1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone oxime](/img/structure/B5512770.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)

![5-bromo-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5512787.png)

![4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol](/img/structure/B5512792.png)